6,6-Dimethyl-3-(methylsulfinyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile
Description
6,6-Dimethyl-3-(methylsulfinyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile (CAS 186371-17-5) is a heterocyclic compound featuring a bicyclic tetrahydrobenzo[c]thiophene core. Key structural elements include:
- 6,6-Dimethyl groups: These substituents enhance steric stability and influence conformational flexibility .
- Methylsulfinyl (-S(O)CH₃) group: The sulfoxide moiety introduces polarity, impacting solubility and reactivity compared to thioether (-S-) or sulfone (-SO₂-) analogs .
The compound is synthesized via oxidation of its methylthio precursor (CAS 175202-50-3), leveraging sodium acetate or other oxidizing agents . It is commercially available from suppliers like CymitQuimica (Ref: 10-F513241) and is used in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
6,6-dimethyl-3-methylsulfinyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-12(2)4-7-9(6-13)16-11(17(3)15)10(7)8(14)5-12/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOHQTUMMOCTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(SC(=C2C(=O)C1)S(=O)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity and Structure
6,6-Dimethyl-3-(methylsulfinyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile is a sulfur-containing heterocyclic compound with the following characteristics:
- CAS Number : 186371-17-5
- Molecular Formula : C12H13N2O2S2
- Molecular Weight : 267.37 g/mol
This compound features a unique structure that includes a benzo[b]thiophene core with a methylsulfinyl group and a carbonitrile moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with thiophene structures often exhibit significant antimicrobial properties. In vitro studies have shown that 6,6-Dimethyl-3-(methylsulfinyl)-4-oxo derivatives can inhibit the growth of various bacterial strains. The presence of the methylsulfinyl group enhances the compound's interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Tested Cell Lines : Significant cytotoxicity has been observed against several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes relevant to disease processes:
- Alkaline Phosphatase Inhibition : Studies have shown that this compound can act as an inhibitor of alkaline phosphatase, an enzyme often associated with cancer progression.
Antioxidant Activity
The antioxidant capacity of 6,6-Dimethyl-3-(methylsulfinyl)-4-oxo compounds has also been evaluated. These compounds can scavenge free radicals and reduce oxidative stress markers in vitro, which is crucial for preventing cellular damage associated with various diseases.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiophene derivatives, 6,6-Dimethyl-3-(methylsulfinyl)-4-oxo was tested against several pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 10 to 25 µM in HeLa and MCF7 cells. The mechanism was linked to the induction of oxidative stress leading to apoptosis.
Research Findings Summary
| Property | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Cytotoxicity | IC50 values between 10 - 25 µM |
| Enzyme Inhibition | Inhibits alkaline phosphatase |
| Antioxidant Activity | Scavenges free radicals |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of tetrahydrobenzo[c]thiophene derivatives. Key analogs and their distinguishing features include:
Research Findings and Trends
- DFT Studies : Computational analyses (e.g., ) predict that electron-withdrawing groups (-CN, -SO₂CH₃) lower the HOMO-LUMO gap, enhancing charge transport in materials .
- Biological Screening : Derivatives with carboxamide substituents (e.g., 19a in ) exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL) compared to carbonitrile analogs, which show weaker efficacy .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for confirming the structure of 6,6-dimethyl-3-(methylsulfinyl)-4-oxo-tetrahydrobenzo[c]thiophene derivatives?
- Methodology : Combine IR spectroscopy to identify functional groups (e.g., sulfinyl S=O stretch at ~1050–1060 cm⁻¹, carbonyl C=O at ~1680–1720 cm⁻¹) and NMR spectroscopy for regiochemical confirmation. For example:
- ¹H NMR : Analyze methylsulfinyl protons (δ ~2.5–3.0 ppm, split due to chiral sulfur) and tetrahydrobenzo ring protons (δ ~1.5–3.0 ppm for CH₂/CH₃ groups).
- ¹³C NMR : Confirm carbonyl (δ ~190–210 ppm), nitrile (δ ~110–120 ppm), and sulfinyl (δ ~45–55 ppm) carbons .
- Validation : Cross-reference with X-ray crystallography (e.g., as demonstrated for related tetrahydrobenzo[b]thiophenes in ) to resolve ambiguities in stereochemistry .
Q. How can synthetic routes be optimized for regioselective introduction of the methylsulfinyl group in this scaffold?
- Strategy : Use oxidative sulfoxidation of a methylthio precursor (e.g., with mCPBA or H₂O₂/AcOH) under controlled conditions (0–5°C, inert atmosphere) to minimize over-oxidation to sulfone. Monitor reaction progress via TLC and adjust stoichiometry (1.1–1.3 equiv oxidant) .
- Troubleshooting : If competing ring-opening occurs, substitute polar aprotic solvents (e.g., DCM) with THF/water mixtures to stabilize intermediates .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the sulfinyl group in cross-coupling reactions?
- Experimental Design :
Perform DFT calculations (B3LYP/6-31G*) to map electron density around the sulfinyl group and predict nucleophilic/electrophilic sites.
Test Suzuki-Miyaura couplings using para-substituted aryl boronic acids (e.g., electron-withdrawing -NO₂ vs. donating -OMe groups) to assess electronic effects.
Compare yields with/without steric hindrance (e.g., ortho-substituted aryl partners).
- Data Interpretation : Lower yields with bulky substituents suggest steric hindrance dominates over electronic effects in this scaffold .
Q. What strategies resolve contradictions in biological activity data for sulfinyl-containing tetrahydrobenzo[c]thiophenes?
- Approach :
- Meta-analysis : Compile IC₅₀/EC₅₀ values across studies (e.g., antimicrobial vs. anticancer assays) and normalize for assay conditions (pH, solvent, cell lines).
- Structural Clustering : Group compounds by sulfinyl conformation (R/S configuration) and correlate with activity trends. Use molecular docking to assess binding mode consistency (e.g., sulfinyl oxygen as H-bond acceptor in kinase targets) .
Methodological Challenges
Q. How to design control experiments for distinguishing sulfinyl-mediated biological effects from scaffold-specific interactions?
- Protocol :
Synthesize isosteric analogs : Replace -S(O)Me with -SO₂Me, -OMe, or -CF₃ to isolate electronic/steric contributions.
Perform competitive binding assays with a sulfinyl-free parent compound.
Use isotopic labeling (³⁵S-sulfinyl) to track metabolic stability in vitro .
Q. What computational methods predict the tautomeric behavior of the 4-oxo group in aqueous vs. nonpolar environments?
- Workflow :
- Conduct MD simulations (AMBER/CHARMM) to model solvent interactions.
- Calculate tautomerization energy barriers (ΔG‡) using QM/MM hybrid methods.
- Validate with experimental pKa measurements (UV-Vis titration in DMSO/water) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
